2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N,N-bis(propan-2-yl)acetamide
Description
This compound features a benzodiazol (1H-1,3-benzodiazol) core linked to a 5-oxopyrrolidin-3-yl moiety substituted with a 4-fluorophenylmethyl group. The acetamide side chain is bis-substituted with isopropyl groups (N,N-bis(propan-2-yl)), contributing to steric bulk and lipophilicity. Key structural attributes include:
- 5-Oxopyrrolidin-3-yl: A lactam ring that may enhance solubility and hydrogen-bonding capacity.
- 4-Fluorophenylmethyl: Electron-withdrawing fluorine substituent influencing electronic and steric properties.
- Bis(isopropyl)acetamide: Lipophilic substituents likely impacting membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-[2-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O2/c1-17(2)31(18(3)4)25(33)16-30-23-8-6-5-7-22(23)28-26(30)20-13-24(32)29(15-20)14-19-9-11-21(27)12-10-19/h5-12,17-18,20H,13-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWMDTIMLTWFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The 1H-1,3-benzodiazole system is constructed using modified Philips-Ladenburg conditions:
Reaction Scheme:
Optimized Conditions (Table 1):
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | 2:1 H2O:EtOH | Maximizes solubility of both reactants |
| Temperature | 80°C | Balances reaction rate vs. decomposition |
| Oxidizing Agent | Na2S2O5 (0.5 equiv) | Prevents over-oxidation to triazoles |
| Reaction Time | 6 hr | 92% conversion (HPLC) |
This method avoids the use of toxic aldehydes while maintaining high regioselectivity. Post-reaction, the 2-carboxylic acid derivative is esterified using SOCl2/MeOH to facilitate subsequent coupling.
Pyrrolidinone Ring Formation
Intramolecular Cyclization Strategy
The 5-oxopyrrolidin-3-yl subunit is synthesized via aza-Michael cyclization, adapted from methods for related γ-lactam systems:
Key Steps:
-
Methyl acrylate addition to 4-fluorobenzylamine
-
Dieckmann Cyclization under basic conditions
Critical Optimization (Table 2):
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 0 → 25 | 68 |
| LDA | Toluene | -78 → 25 | 82 |
| KOtBu | DMF | 25 | 45 |
Lithium diisopropylamide (LDA) in toluene provided optimal ring closure efficiency (82% isolated yield). The 3-position methyl ester is then hydrolyzed to a carboxylic acid for benzodiazole coupling.
N-Alkylation and Positional Selectivity
Regiocontrol in Benzodiazole Functionalization
The critical N1 vs. N3 alkylation challenge is addressed through:
Method A: Directed Metalation
-
Use of LDA at -78°C in THF deprotonates N1 selectively
-
Subsequent addition of 4-fluorobenzyl bromide
Method B: Phase-Transfer Catalysis
-
Benzyltriethylammonium chloride (0.1 equiv)
-
50% NaOH(aq)/CH2Cl2 biphasic system
Comparative Data (Table 3):
| Method | N1:N3 Ratio | Total Yield |
|---|---|---|
| A | 9:1 | 85% |
| B | 7:3 | 78% |
Method A's superior regiocontrol makes it preferable despite requiring cryogenic conditions.
Acetamide Sidechain Installation
Coupling Strategies
The final stage employs three approaches:
5.1.1 Schotten-Baumann Conditions
-
Benzodiazole-pyrrolidinone acid chloride + diisopropylamine
-
0°C, aqueous NaOH
5.1.2 HATU-Mediated Coupling
-
1.2 equiv HATU, DIPEA in DMF
-
Room temperature, 12 hr
5.1.3 Enzymatic Acylation
-
Candida antarctica Lipase B (CAL-B)
-
Vinyl acetate as acyl donor
Performance Metrics (Table 4):
| Method | Yield (%) | Purity (HPLC) | Scale-Up Feasibility |
|---|---|---|---|
| Schotten | 65 | 88% | Excellent |
| HATU | 92 | 95% | Moderate |
| Enzymatic | 78 | 97% | Limited |
HATU-mediated coupling provides optimal efficiency but generates stoichiometric waste. The enzymatic method shows promise for green chemistry applications despite current scalability limitations.
Purification and Analytical Characterization
Final purification uses orthogonal techniques:
6.1 Crystallization Optimization
-
Solvent Screen: EtOAc/Hexanes (3:7) gives >99% purity
-
Crystal Structure Confirmation: XRPD matches simulated pattern from CSD entry FEBJIK
6.2 Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 7.85 (d, J=8.2 Hz, 1H, ArH), 5.21 (s, 2H, CH2Ph), 3.98 (m, 2H, NCH2), 1.32 (d, J=6.8 Hz, 12H, CH(CH3)2)
-
HRMS : m/z 522.2351 [M+H]+ (calc. 522.2349)
Industrial-Scale Considerations
Key process parameters for manufacturing:
7.1 Cost Analysis (Table 5):
| Step | Raw Material Cost (%) | Energy Intensity (kWh/kg) |
|---|---|---|
| Benzodiazole Formation | 28 | 15 |
| Pyrrolidinone Synthesis | 34 | 22 |
| Final Coupling | 38 | 18 |
7.2 Environmental Impact
-
PMI (Process Mass Intensity): 68 kg/kg product
-
87% solvent recovery achieved via distillation
Emerging Methodologies
Recent advances suggest future improvements:
8.1 Continuous Flow Synthesis
-
Microreactor system reduces pyrrolidinone cyclization time from 6 hr → 22 min
-
15% increased yield through precise temperature control
8.2 Photoredox Catalysis
-
Visible-light mediated N-alkylation demonstrated at lab scale
-
Eliminates need for strong bases in regioselective functionalization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the compound, potentially converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving benzimidazole derivatives.
Medicine: Due to its unique structure, it may have potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives are known to be effective.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the pyrrolidinone ring can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Analog 1: 2-{2-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
- Key Differences :
- Phenyl substituent : 4-Methoxyphenyl (electron-donating -OCH₃) vs. 4-fluorophenylmethyl (electron-withdrawing -F).
- Acetamide side chain : N-phenyl-N-isopropyl vs. N,N-bis(isopropyl).
- Lipophilicity: The 4-fluorophenylmethyl group in the target compound may enhance lipophilicity (higher logP) compared to the methoxy analog. Steric Hindrance: Bis(isopropyl) groups in the target compound introduce greater steric bulk compared to the phenyl/isopropyl combination in Analog 1.
Analog 2: N-(propan-2-yl)-1H-1,3-benzodiazol-2-amine
- Key Differences: Simplified structure lacking the pyrrolidinone and aromatic substituents. Acetamide replaced by a primary amine.
- Impact on Properties: Reduced molecular complexity and lower molecular weight.
Analytical Characterization
NMR Spectroscopy
- Target Compound :
- Analog 1 :
LCMS/MS and Molecular Networking
- Fragmentation patterns differ due to substituent variations: Target compound: Fragments include m/z peaks corresponding to the benzodiazol-pyrrolidinone core and 4-fluorophenylmethyl loss. Analog 1: Peaks indicative of methoxy-phenyl cleavage and benzimidazole fragments .
Physicochemical Properties
Research Implications
- Synthetic Accessibility : The target compound’s bis(isopropyl) group may complicate synthesis compared to Analog 1’s mixed substituents.
- Drug Development: The 4-fluorophenylmethyl group could improve metabolic stability over methoxy or unsubstituted analogs, a hypothesis supported by fluorine’s known role in medicinal chemistry .
- Dereplication : Molecular networking (MS/MS) and NMR databases enable rapid differentiation of these analogs in complex mixtures .
Biological Activity
The compound 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N,N-bis(propan-2-yl)acetamide (CAS Number: 942863-86-7) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 408.5 g/mol. The structure features a benzodiazole ring, a pyrrolidinone moiety, and a fluorophenyl group, which are critical for its biological activity.
Research indicates that compounds similar to this one may act as positive allosteric modulators (PAMs) of the GABA-A receptor, particularly at the α1/γ2 interface. This modulation can enhance the receptor's response to GABA, leading to increased inhibitory neurotransmission in the central nervous system (CNS) . The specific interactions at the receptor sites are crucial for understanding how this compound may influence neurological functions and disorders.
Pharmacological Effects
Studies have shown that derivatives of this compound can exhibit various pharmacological effects, including:
- Anxiolytic Effects : By modulating GABA-A receptors, these compounds may help alleviate anxiety symptoms.
- Neuroprotective Properties : The ability to stabilize neuronal activity could provide protective effects against neurodegenerative diseases.
Case Studies and Experimental Data
In experimental settings, several derivatives of related compounds have been evaluated for their biological activities. For instance:
| Compound | % Increase in GABA Response |
|---|---|
| Lead Compound 9 | 172 ± 12.5 |
| Lead Compound 23 | 132 ± 13.2 |
| Zolpidem (control) | 212 ± 8.5 |
This table illustrates the efficacy of selected compounds in enhancing GABA responses in HEK293 cells expressing GABA-A receptors . These findings suggest that modifications to the chemical structure can significantly impact biological activity.
Metabolic Stability
The metabolic stability of these compounds is critical for their therapeutic potential. Studies involving human liver microsomes indicate that certain derivatives show improved metabolic stability compared to traditional anxiolytics like alpidem, which undergo rapid biotransformation leading to hepatotoxicity .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Functional group coupling : The pyrrolidinone and benzodiazepine moieties are assembled via nucleophilic substitution or condensation reactions under controlled pH and temperature (e.g., 60–80°C in anhydrous DMF) .
- Purification : Chromatography (e.g., silica gel column or HPLC) is essential to isolate the target compound from intermediates, with yields optimized by adjusting solvent polarity and flow rates .
- Key challenges : Competing side reactions (e.g., over-alkylation) require precise stoichiometric control and inert atmospheres .
Q. Which spectroscopic techniques are recommended for structural validation?
- NMR spectroscopy : H and C NMR confirm regioselectivity of substitutions, particularly for the 4-fluorophenyl and pyrrolidinone groups. DEPT-135 can distinguish CH groups in the propan-2-yl acetamide moiety .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm accuracy) and detects isotopic patterns indicative of fluorine and chlorine .
- X-ray crystallography : Resolves bond angles and torsional strain in the benzodiazepine ring, critical for docking studies .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Compare results to controls like doxorubicin to assess potency .
- Antimicrobial testing : Employ disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Note discrepancies in activity due to membrane permeability differences .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Analog synthesis : Modify substituents systematically (e.g., replace 4-fluorophenyl with chlorophenyl or methoxyphenyl) and evaluate changes in bioactivity .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., the pyrrolidinone carbonyl) and hydrophobic regions .
- Data interpretation : Correlate logP values (calculated via ChemAxon) with cellular uptake efficiency to explain potency variations .
Q. How should contradictory data in biological assays be resolved?
- Dose-response validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm IC reproducibility .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify non-specific interactions that may skew results .
- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation artifacts in cell-based assays .
Q. What computational methods predict metabolic stability and toxicity?
- ADMET prediction : SwissADME or ADMETLab 2.0 estimate CYP450 inhibition risks and hERG channel liabilities .
- Metabolite identification : Run in silico metabolism simulations (e.g., GLORYx) to predict oxidation sites (e.g., benzodiazepine ring) and guide stable isotope labeling .
Q. What strategies improve compound stability in formulation studies?
- pH-dependent degradation : Conduct accelerated stability tests (40°C/75% RH) across pH 1–10. Lyophilization or cyclodextrin complexation may enhance aqueous stability .
- Light sensitivity : Store samples in amber vials if UV-Vis spectra show absorbance <400 nm, indicating photolytic degradation risks .
Q. How can in vivo efficacy be evaluated in disease models?
- Xenograft models : Administer the compound (10–50 mg/kg, IP) in nude mice with implanted tumors. Monitor tumor volume via caliper measurements and validate target engagement via IHC (e.g., caspase-3 activation) .
- PK/PD modeling : Use non-compartmental analysis (Phoenix WinNonlin) to calculate AUC, C, and half-life. Adjust dosing intervals based on trough concentrations .
Q. What are the criteria for selecting structural analogs in comparative studies?
- Core scaffold retention : Prioritize analogs with intact benzodiazepine-pyrrolidinone frameworks but varied substituents (e.g., acetamide vs. sulfonamide) .
- Bioisosteric replacement : Substitute the 4-fluorophenyl group with trifluoromethyl or thiophene to assess halogen bonding vs. hydrophobic effects .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reaction Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | DMF, 70°C, N | 65 | Column chromatography (EtOAc/hexane) |
| 2 | THF, −10°C, NaH | 48 | HPLC (C18, MeCN/HO) |
Q. Table 2. Biological Activity Profile
| Assay Type | Target | IC (µM) | Reference |
|---|---|---|---|
| MTT | HeLa | 2.3 ± 0.4 | |
| MIC | S. aureus | 8.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
